N,N-Dipropyl-5-methyl-1-phenyl-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, a process known as “click chemistry.” This method is favored due to its high efficiency and selectivity . The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
What sets 5-Methyl-N,N-dipropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide apart from these compounds is its specific substitution pattern, which can lead to unique biological activities and applications. Its dipropyl and phenyl groups provide distinct properties that can be exploited in various research and industrial contexts .
Properties
CAS No. |
63979-30-6 |
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Molecular Formula |
C16H22N4O |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-methyl-1-phenyl-N,N-dipropyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H22N4O/c1-4-11-19(12-5-2)16(21)15-13(3)20(18-17-15)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3 |
InChI Key |
OTXYXYOEXXRCPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N(N=N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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